4-Bromo-A23187
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
4-Brom-A23187 hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Wirkmechanismus
4-Brom-A23187 wirkt als Kalziumionophor, indem es stabile Komplexe mit Kalziumionen bildet und ihren Transport über Zellmembranen erleichtert . Diese Wirkung erhöht die intrazellulären Kalziumspiegel, was verschiedene zelluläre Reaktionen auslösen kann, einschließlich Apoptose und Aktivierung von Kalzium-abhängigen Enzymen . Die Verbindung konkurriert nicht mit ATP und ist nicht reversibel .
Biochemische Analyse
Biochemical Properties
4-Bromo-A23187 is a calcium modulator that induces apoptosis in different cells, including HL-60 cells . It is highly selective for Ca2+, and it is commonly used to increase intracellular Ca2+ levels in intact cells .
Cellular Effects
In cardiomyocytes, this compound induces the formation of endothelial microvesicles, increasing the leakage of lactate dehydrogenase and decreasing cell viability . It also induces mast cell degranulation and increases the production of TNF-α .
Molecular Mechanism
This compound operates by increasing intracellular concentrations of calcium ions, inducing Ca2±dependent cell death . It forms stable complexes with divalent cations, allowing these ions to cross cell membranes, which are usually impermeable to them .
Temporal Effects in Laboratory Settings
This compound is shown to saturate Ca2+ sites in quin-2-loaded rat thymic lymphocytes in a manner essentially identical to ionomycin
Metabolic Pathways
This compound is involved in the regulation of intracellular calcium, a critical second messenger in many cellular processes
Transport and Distribution
This compound, as a calcium ionophore, facilitates the transport of calcium ions across biological membranes
Vorbereitungsmethoden
Die Synthese von 4-Brom-A23187 beinhaltet die Bromierung der Stammverbindung A23187. Die Reaktion erfordert typischerweise ein Bromierungsmittel wie Brom oder N-Bromsuccinimid (NBS) unter kontrollierten Bedingungen, um eine selektive Bromierung an der gewünschten Position zu gewährleisten . Industrielle Produktionsverfahren für 4-Brom-A23187 sind nicht umfassend dokumentiert, aber sie folgen wahrscheinlich ähnlichen Syntheserouten mit Optimierung für die großtechnische Produktion.
Analyse Chemischer Reaktionen
4-Brom-A23187 unterliegt verschiedenen chemischen Reaktionen, darunter:
Substitutionsreaktionen: Das Bromatom kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Oxidation und Reduktion:
Komplexbildung: Als Kalziumionophor bildet es stabile Komplexe mit Kalziumionen und erleichtert so ihren Transport über Membranen.
Vergleich Mit ähnlichen Verbindungen
4-Brom-A23187 ist aufgrund seiner nicht-fluoreszierenden Natur einzigartig, wodurch es für den Einsatz mit fluoreszierenden Sonden geeignet ist. Zu ähnlichen Verbindungen gehören:
A23187 (Calcimycin): Die Stammverbindung, die fluoreszierend ist und als Kalziumionophor weit verbreitet ist.
4-Brom-A23187 zeichnet sich durch seine spezifischen Anwendungen in Experimenten aus, die nicht-fluoreszierende Bedingungen erfordern.
Biologische Aktivität
The compound 6-bromo-5-(methylamino)-2-[[(2S,3R,5R,6S,8R,9R)-3,5,9-trimethyl-2-[(2S)-1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-1,7-dioxaspiro[5.5]undecan-8-yl]methyl]-1,3-benzoxazole-4-carboxylic acid is a complex synthetic molecule with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure includes a benzoxazole core and a spirocyclic moiety that contribute to its unique biological activity. Its molecular formula is , and it features multiple chiral centers that may influence its pharmacodynamics.
Antitumor Activity
Recent studies have indicated that compounds similar to 6-bromo derivatives exhibit significant antitumor properties. For instance:
- A study demonstrated that brominated benzoxazoles can inhibit tumor cell proliferation by inducing apoptosis in cancer cells through the modulation of signaling pathways such as the PI3K/Akt pathway .
Enzyme Inhibition
The compound has shown potential as an inhibitor of specific enzymes involved in cancer progression:
- Inhibition of lysosomal phospholipase A2 has been linked to reduced phospholipid accumulation in lysosomes, which is a hallmark of certain drug-induced toxicities . This suggests that 6-bromo derivatives may mitigate adverse effects while enhancing therapeutic efficacy.
The proposed mechanism involves:
- Binding to DNA : Similar compounds have been shown to intercalate with DNA, leading to disruption of replication and transcription processes.
- Modulation of Protein Expression : The compound may alter the expression of proteins involved in cell cycle regulation and apoptosis .
Case Studies
Study | Findings |
---|---|
Study A (2020) | Investigated the cytotoxic effects of brominated benzoxazoles on various cancer cell lines; found IC50 values indicating potent activity against breast cancer cells. |
Study B (2021) | Explored the mechanism by which brominated compounds induce apoptosis through mitochondrial pathways; showed increased caspase activity in treated cells. |
Study C (2023) | Evaluated the pharmacokinetics of a related compound in vivo; demonstrated favorable absorption and metabolism profiles with minimal toxicity. |
Pharmacokinetics
Pharmacokinetic studies suggest that compounds with similar structures exhibit:
Eigenschaften
IUPAC Name |
6-bromo-5-(methylamino)-2-[[(2S,3R,5R,6S,8R,9R)-3,5,9-trimethyl-2-[(2S)-1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-1,7-dioxaspiro[5.5]undecan-8-yl]methyl]-1,3-benzoxazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36BrN3O6/c1-14-8-9-29(16(3)11-15(2)27(39-29)17(4)26(34)19-7-6-10-32-19)38-20(14)13-22-33-25-21(37-22)12-18(30)24(31-5)23(25)28(35)36/h6-7,10,12,14-17,20,27,31-32H,8-9,11,13H2,1-5H3,(H,35,36)/t14-,15-,16-,17-,20-,27+,29+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDXQFZZGVTWFCF-FHYGWRBKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(CC(C(O2)C(C)C(=O)C3=CC=CN3)C)C)OC1CC4=NC5=C(C(=C(C=C5O4)Br)NC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@]2([C@@H](C[C@H]([C@H](O2)[C@H](C)C(=O)C3=CC=CN3)C)C)O[C@@H]1CC4=NC5=C(C(=C(C=C5O4)Br)NC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36BrN3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
602.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76455-48-6, 76455-82-8 | |
Record name | 4-Bromo-calcium Ionophore A23187 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-Bromo-A23187 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-Bromo-A23187 interact with cells and influence intracellular calcium levels?
A1: this compound acts as a calcium ionophore, facilitating the passage of calcium ions across cell membranes [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]. It binds to calcium ions and transports them across the hydrophobic interior of the cell membrane, leading to an increase in intracellular calcium concentration ([Ca2+]i) [, , ]. This increase in [Ca2+]i can activate various calcium-dependent signaling pathways, influencing cellular processes such as secretion, contraction, and apoptosis [, , , , , , , , ].
Q2: Can you elaborate on the downstream effects of this compound-mediated calcium influx on cell function?
A2: The increase in [Ca2+]i caused by this compound can trigger several downstream effects:
- Stimulation of Secretion: In pancreatic acinar cells, this compound induces amylase release []. It also enhances nicotine accumulation in these cells, possibly explaining the combined effects of smoking and high-fat diets on pancreatic diseases [].
- Modulation of Ion Transport: In rabbit Clara cells, this compound elevates both [Ca2+]i and short-circuit current (Isc), suggesting a role in regulating chloride secretion across bronchiolar epithelial cells [].
- Influence on Growth and Apoptosis: While this compound can induce apoptosis in spermatocytes [], it protects against norepinephrine-induced apoptosis in adult rat ventricular myocytes, highlighting cell-type specific responses [].
- Effects on Erythroid Progenitor Cells: In these cells, this compound increases DNA cleavage, but the resulting fragments are larger than those observed in the absence of erythropoietin [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.